molecular formula C12H9F3N2O8 B2870774 Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate CAS No. 865658-18-0

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B2870774
CAS No.: 865658-18-0
M. Wt: 366.205
InChI Key: JKMZBBUTIMVZME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate typically involves the esterification of malonic acid derivatives with appropriate nitro and trifluoromethyl-substituted aromatic compounds. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O8/c1-24-10(18)9(11(19)25-2)8-6(16(20)21)3-5(12(13,14)15)4-7(8)17(22)23/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMZBBUTIMVZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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